REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH2:6][CH:5]2O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH:6]=[CH:5]2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
3.98 kg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(CCOC2=CC1)O
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
18 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
ice
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
50 min
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
Separate the two layers
|
Type
|
EXTRACTION
|
Details
|
Back extract the aqueous layer with methyl tert-butyl ether (4 L)
|
Type
|
WASH
|
Details
|
Wash the organic layer with saturated sodium bicarbonate (10 L) and brine (1×10 L)
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CCOC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 kg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 133.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |